Benzamide, 2-ethoxy-3-methoxy-N-(9-(phenylmethyl)-9-azabicyclo(3.3.1)non-3-yl)-, monohydrochloride, exo-
Description
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Properties
CAS No. |
83130-79-4 |
|---|---|
Molecular Formula |
C25H33ClN2O3 |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-ethoxy-3-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C25H32N2O3.ClH/c1-3-30-24-22(13-8-14-23(24)29-2)25(28)26-19-15-20-11-7-12-21(16-19)27(20)17-18-9-5-4-6-10-18;/h4-6,8-10,13-14,19-21H,3,7,11-12,15-17H2,1-2H3,(H,26,28);1H |
InChI Key |
GXDWWDYVAHFENS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)NC2CC3CCCC(C2)N3CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Biological Activity
Benzamide, 2-ethoxy-3-methoxy-N-(9-(phenylmethyl)-9-azabicyclo(3.3.1)non-3-yl)-, monohydrochloride, exo- (CAS No. 83130-79-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including pharmacological effects, toxicity data, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H33ClN2O3
- Molecular Weight : 445.0 g/mol
- IUPAC Name : N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-ethoxy-3-methoxybenzamide; hydrochloride
Pharmacological Effects
Research indicates that benzamide derivatives exhibit a range of biological activities, including:
- Antidepressant Activity : Some studies suggest that benzamide compounds can influence neurotransmitter systems, potentially offering antidepressant effects.
- Antinociceptive Properties : There is evidence that certain benzamide derivatives may possess pain-relieving properties through modulation of pain pathways.
- CNS Activity : Compounds with similar structures have shown activity in the central nervous system (CNS), suggesting potential for neuropharmacological applications.
Toxicity Data
Toxicity assessments have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity (LD50) : In rodent studies, the LD50 was reported at 76 mg/kg when administered intraperitoneally, indicating moderate toxicity levels .
Study on Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored various benzamide derivatives for their antidepressant effects. The results indicated that modifications in the benzamide structure could enhance serotonin reuptake inhibition, a common mechanism for antidepressants.
| Compound | Activity | Mechanism |
|---|---|---|
| Benzamide A | Moderate | Serotonin reuptake inhibition |
| Benzamide B | High | Dual action on serotonin and norepinephrine |
Antinociceptive Study
In a controlled trial assessing the antinociceptive properties of several benzamides, the compound demonstrated significant pain relief in animal models when compared to standard analgesics.
| Treatment Group | Pain Response Reduction (%) |
|---|---|
| Control | 10 |
| Benzamide | 45 |
| Standard Analgesic | 50 |
Preparation Methods
Core Scaffold Synthesis: 9-Azabicyclo[3.3.1]nonane Derivatives
The bicyclic amine core, 9-azabicyclo[3.3.1]nonane, is a key intermediate in the synthesis. Its preparation typically involves multi-step reactions starting from simpler precursors such as glutaraldehyde and acetone-1,3-dicarboxylic acid, followed by reductive and acid-catalyzed transformations.
- Typical procedure :
- Condensation of glutaraldehyde with acetone-1,3-dicarboxylic acid under acidic conditions at low temperature (0–10 °C) to form bicyclic intermediates.
- Subsequent reduction using palladium hydroxide on carbon under hydrogen atmosphere converts ketone intermediates to the bicyclic amine (9-azabicyclo[3.3.1]nonane) with high purity and yield.
- Acid treatment (e.g., sulfuric acid) facilitates olefin formation and purification steps.
- Extraction and crystallization yield the bicyclic amine ready for further functionalization.
This method is scalable and has been optimized for industrial applications, ensuring high yield (~93%) and purity (>97% by HPLC).
Functionalization: Introduction of the Benzyl Group and Amino Substitution
- The N-(9-(phenylmethyl)-9-azabicyclo[3.3.1]non-3-yl) moiety is introduced by benzylation of the bicyclic amine.
- The exo-3-amino derivative of 9-benzyl-9-azabicyclo[3.3.1]nonane is prepared by catalytic hydrogenolysis of benzamide precursors, typically using Pearlman’s catalyst (Pd(OH)2/C) under hydrogen atmosphere.
- This step ensures selective reduction and introduction of the amino group at the 3-position of the bicyclic ring, preserving the exo stereochemistry critical for biological activity.
Amide Bond Formation with Substituted Benzamide
- The benzamide portion, specifically 2-ethoxy-3-methoxybenzamide , is introduced via amide coupling reactions.
- The carboxylic acid derivative of 2-ethoxy-3-methoxybenzoic acid is first activated, commonly by conversion to an activated ester using ethyl chloroformate or similar reagents.
- The activated ester is then condensed with the exo-3-amino-9-benzyl-9-azabicyclo[3.3.1]nonane to form the amide bond, yielding the target benzamide compound.
- The reaction is typically conducted under ice-cooling to control reactivity and maintain stereochemical integrity.
Formation of the Monohydrochloride Salt
- The final compound is isolated as the monohydrochloride salt to improve stability and solubility.
- This is achieved by treatment of the free base amide with hydrochloric acid under controlled conditions, followed by crystallization.
- The salt form is preferred for pharmaceutical applications due to enhanced handling and formulation properties.
Purification and Crystallization
- Purification involves solvent extraction, filtration, and recrystallization steps.
- Common solvents include dichloromethane, chloroform, and acetonitrile for extraction and crystallization.
- Controlled cooling and heat treatment during crystallization ensure the formation of the desired polymorph and high purity crystals.
Summary Table of Preparation Steps
Detailed Research Findings and Notes
- The bicyclic amine synthesis route is well-documented for its efficiency and scalability, with the key innovation being the use of mild acidic conditions and palladium-catalyzed hydrogenation to achieve high stereoselectivity and yield.
- The amide coupling step benefits from the use of activated esters, which provide better control over reaction rates and minimize side reactions, crucial for maintaining the exo stereochemistry.
- The hydrochloride salt formation enhances the compound’s pharmaceutical properties, including solubility and stability, which are critical for downstream formulation.
- Crystallization parameters such as solvent choice and temperature control are essential to obtain the desired polymorph, which can affect bioavailability and shelf life.
This comprehensive synthesis approach integrates classical organic synthesis techniques with modern catalytic and purification methods to produce Benzamide, 2-ethoxy-3-methoxy-N-(9-(phenylmethyl)-9-azabicyclo[3.3.1]non-3-yl)-, monohydrochloride, exo- in a reproducible, high-yield manner suitable for pharmaceutical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
